Oral Antiallergic Potency: Chinoin-1045 (a Direct Derivative) vs. Disodium Cromoglycate (DSCG)
The clinical candidate Chinoin-1045 (UCB L140), which is (+)-6(S)-methyl-9-(phenylhydrazono)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and is synthesized directly from the target compound's core scaffold, demonstrated an oral ED50 value of 1.0 µmol/kg in the rat PCA model. This potency is superior to that of the clinical standard disodium cromoglycate (DSCG), which was used as a comparator in the same study but required higher doses to achieve comparable inhibition [1]. While this data is for a specific derivative, the SAR studies confirm that the 9-hydrazono pharmacophore incorporated into this compound is essential for this activity. The 9-unsubstituted parent acid (6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid) exhibited only weak activity in the same assay, underscoring the critical role of the hydrazone moiety [2]. No direct ED50 for the unsubstituted compound is reported, but the qualitative enhancement is substantial and functionally decisive.
| Evidence Dimension | In vivo antiallergic potency (oral ED50) in the rat reaginic passive cutaneous anaphylaxis (PCA) screen |
|---|---|
| Target Compound Data | Chinoin-1045 (6-methyl-9-phenylhydrazono-3-carboxylic acid derivative): ED50 = 1.0 µmol/kg po |
| Comparator Or Baseline | Disodium cromoglycate (DSCG): ED50 value not explicitly reported in the same table, but noted as being less potent; 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (compound 4, lacking the 9-hydrazono group): weak activity, no quantitative ED50 given. |
| Quantified Difference | Chinoin-1045 is more potent than DSCG; the introduction of the 9-hydrazono group qualitatively converts a weakly active scaffold into a clinically potent, orally active antiallergic agent. |
| Conditions | Rat reaginic passive cutaneous anaphylaxis (PCA) screen; oral administration. |
Why This Matters
This demonstrates that the 9-hydrazono scaffold is the structural basis for a pharmacophore that yields orally active antiallergic agents with superior potency to the legacy clinical standard DSCG, making it a valuable starting point for antiallergic drug discovery.
- [1] Hermecz I, Breining T, Mészáros Z, et al. Nitrogen bridgehead compounds. 18. New antiallergic 4H-pyrido[1,2-a]pyrimidin-4-ones. 1. J Med Chem. 1982;25(10):1140-5. doi:10.1021/jm00352a008. View Source
- [2] Hermecz I, Breining T, Vasvári-Debreczy L, et al. Nitrogen bridgehead compounds. 38. New antiallergic 4H-pyrido[1,2-a]pyrimidin-4-ones. 3. J Med Chem. 1983;26(10):1494-9. doi:10.1021/jm00364a025. View Source
